molecular formula C22H28ClN3O3S B2890368 1-(4-Chlorophenyl)-3-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea CAS No. 898426-45-4

1-(4-Chlorophenyl)-3-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea

Cat. No. B2890368
CAS RN: 898426-45-4
M. Wt: 449.99
InChI Key: CREUXMFEELBAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C22H28ClN3O3S and its molecular weight is 449.99. The purity is usually 95%.
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Scientific Research Applications

Receptor Modulation Applications

One significant area of application is in the modulation of receptors, particularly evident in the study by Croston et al. (2002), where a related compound, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, was identified as a nonpeptidic agonist of the urotensin-II receptor. This discovery underlines the potential of such compounds in pharmacological research as drug leads and research tools for exploring receptor functions (Croston et al., 2002).

Antimicrobial Activity

The antimicrobial potential of derivatives containing the sulfonamido moiety, similar to the compound , has been demonstrated. Azab et al. (2013) synthesized new heterocyclic compounds with sulfonamido moieties and evaluated them for antibacterial activity, indicating that such compounds could serve as promising antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Chemical Synthesis and Modification

A study focused on the degradation of sulfosulfuron, a sulfonylurea herbicide, highlights the chemical stability and transformation pathways of sulfonylurea compounds under various environmental conditions. This research provides insight into the chemical behavior of similar compounds in different environments, offering a foundation for developing more stable and effective chemical entities (Saha & Kulshrestha, 2002).

Corrosion Inhibition

In the context of materials science, Mistry et al. (2011) explored the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives, demonstrating the utility of such compounds in protecting metals against corrosion. This application is critical for industries seeking to enhance the longevity and durability of metal products (Mistry, Patel, Patel, & Jauhari, 2011).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O3S/c1-16-6-7-17(2)21(15-16)30(28,29)26-14-4-3-5-20(26)12-13-24-22(27)25-19-10-8-18(23)9-11-19/h6-11,15,20H,3-5,12-14H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREUXMFEELBAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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